(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine
Overview
Description
“(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine” is a chemical compound with the CAS Number: 784131-72-2 . It has a molecular weight of 129.19 .
Molecular Structure Analysis
The molecular formula of “(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine” is C4H7N3S . The InChI code is 1S/C4H7N3S/c1-3-6-7-4 (2-5)8-3/h2,5H2,1H3 . The Canonical SMILES is CC1=NN=C (S1)CN .Physical And Chemical Properties Analysis
“(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine” has a molecular weight of 129.19 g/mol . It has a computed XLogP3-AA of -0.3, indicating its solubility in water and lipids . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 129.03606841 g/mol . The topological polar surface area is 80 Ų .Scientific Research Applications
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1,3,4-thiadiazole derivatives have been synthesized and tested for their antimicrobial activity . They were tested against E. coli, B. mycoides, and C. albicans .
- Methods of Application : The 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .
- Results or Outcomes : Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
Therapeutic Activities
- Scientific Field : Pharmacology
- Summary of Application : Many drugs containing thiadiazole derivatives are available in the market such as acetazolamide, methazolamide, sulphamethazole, cefazoline . These drugs have a wide range of therapeutic activities .
- Methods of Application : The synthesis of 1,3,4-thiadiazole derivatives involves various methodologies, including the formation of one bond, two bonds, three bonds, or four bonds through one-pot reaction of three-component .
- Results or Outcomes : The synthesized 1,3,4-thiadiazole derivatives have shown important therapeutic activities .
Aerogel-Based Porous Liquids
- Scientific Field : Materials Chemistry
- Summary of Application : Aerogel-based porous liquids, which are porous materials with a flowable state, have been proposed and fabricated . These materials show promising applications in emerging fields .
- Methods of Application : The porous liquids were created by dispersing superhydrophobic silica aerogel microparticles in a polymer aqueous solution . The resulting porous liquids show reversible thermal responsiveness .
- Results or Outcomes : The resulting porous liquids possess quite low density, high porosity, low thermal conductivity, and appropriate viscosity . They also show interesting self-healing behaviors .
Combustion Simulation
- Scientific Field : Combustion Engineering
- Summary of Application : The high-fidelity reduced mechanism is one of the key elements in the combustion simulation of scramjet combustors to reveal their combustion and flow phenomena .
- Methods of Application : The hierarchically constructed NUIGMech1.2 (2857 species and 11,814 reactions) is applied to the combustion simulation of an ethylene-fueled scramjet combustor .
- Results or Outcomes : The simulation results in terms of flame luminosity images, schlieren images, and static pressure distributions, coincide well with those of experimental measurements .
Safety And Hazards
properties
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-3-6-7-4(2-5)8-3/h2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPLZEYBPSFHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469463 | |
Record name | (5-methyl-1,3,4-thiadiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine | |
CAS RN |
784131-72-2 | |
Record name | (5-methyl-1,3,4-thiadiazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methyl-1,3,4-thiadiazol-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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